ETHYL 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLATE
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Overview
Description
ETHYL 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLATE is a complex organic compound that features a trifluoromethyl group, an anilino carbonyl group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-amino-3-isothiazolecarboxylate with 3-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the anilino carbonyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-AMINO-4,4,4-TRIFLUOROCROTONATE
- ETHYL 4,4,4-TRIFLUOROACETOACETATE
- ETHYL TRIFLUOROACETATE
Uniqueness
ETHYL 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the isothiazole ring and the trifluoromethyl group distinguishes it from other similar compounds, providing enhanced stability and reactivity.
Properties
IUPAC Name |
ethyl 4-amino-3-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-2-23-13(22)11-9(18)10(20-24-11)12(21)19-8-5-3-4-7(6-8)14(15,16)17/h3-6H,2,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSERDOYWZHKDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NS1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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